1-butylindole-3-carboxylic Acid
Description
1-Butylindole-3-carboxylic acid is an indole derivative featuring a butyl group at the 1-position and a carboxylic acid moiety at the 3-position of the indole ring. The butyl substituent likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, metabolic stability, and receptor interactions. Such compounds are frequently employed as intermediates in pharmaceutical synthesis or as bioactive molecules targeting inflammatory pathways or receptors like CysLT1 .
Properties
CAS No. |
154287-01-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- CysLT1 Receptor Antagonism : 3-Substituted indole-2-carboxylic acids (e.g., derivatives from ) show receptor selectivity, suggesting that 1-substituents (butyl, benzyl) in 3-carboxylic acid analogs could modulate affinity or pharmacokinetics .
- Synthetic Feasibility : Alkylation at the indole 1-position (e.g., benzyl in ) typically involves nucleophilic substitution or transition metal catalysis. A butyl group might require similar protocols but with longer-chain alkyl halides .
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